molecular formula C27H28ClN3O2 B12798562 2-((m-Chloroanilino)methyl)-6,7-dimethoxy-1-(3-indolylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 84218-38-2

2-((m-Chloroanilino)methyl)-6,7-dimethoxy-1-(3-indolylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12798562
CAS No.: 84218-38-2
M. Wt: 462.0 g/mol
InChI Key: VJEMUTOQHQQABF-UHFFFAOYSA-N
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Description

2-((m-Chloroanilino)methyl)-6,7-dimethoxy-1-(3-indolylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of chloroaniline, dimethoxy, indole, and tetrahydroisoquinoline, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((m-Chloroanilino)methyl)-6,7-dimethoxy-1-(3-indolylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the indole and chloroaniline groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-((m-Chloroanilino)methyl)-6,7-dimethoxy-1-(3-indolylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

    Substitution: The chloroaniline group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs with modified functional groups.

Scientific Research Applications

2-((m-Chloroanilino)methyl)-6,7-dimethoxy-1-(3-indolylmethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((m-Chloroanilino)methyl)-6,7-dimethoxy-1-(3-indolylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((m-Chloroanilino)methyl)-6,7-dimethoxy-1-(3-indolylmethyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(3-Indolylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 3-Chloro-N-[[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]aniline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84218-38-2

Molecular Formula

C27H28ClN3O2

Molecular Weight

462.0 g/mol

IUPAC Name

3-chloro-N-[[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]aniline

InChI

InChI=1S/C27H28ClN3O2/c1-32-26-13-18-10-11-31(17-30-21-7-5-6-20(28)14-21)25(23(18)15-27(26)33-2)12-19-16-29-24-9-4-3-8-22(19)24/h3-9,13-16,25,29-30H,10-12,17H2,1-2H3

InChI Key

VJEMUTOQHQQABF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CNC3=CC(=CC=C3)Cl)CC4=CNC5=CC=CC=C54)OC

Origin of Product

United States

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